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Compound of Interest

Compound Name: SCH 486757

Cat. No.: B1681544 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinity and cross-reactivity of SCH
486757 with other receptors, supported by experimental data. SCH 486757 is a potent and

selective agonist for the Nociceptin/Orphanin FQ peptide (NOP) receptor, a member of the

opioid receptor family.[1][2][3][4][5] Understanding its selectivity is crucial for assessing its

therapeutic potential and predicting off-target effects.

Quantitative Data Summary
The following table summarizes the binding affinity of SCH 486757 for the human NOP

receptor and its cross-reactivity with classical opioid receptors. Data was obtained from

competitive binding assays.

Receptor Ligand Ki (nM)
Fold Selectivity vs.
NOP

NOP SCH 486757 4.6 ± 0.61 1

MOP (μ-opioid) SCH 486757 972 ± 40 211

KOP (κ-opioid) SCH 486757 590 ± 40 128

DOP (δ-opioid) SCH 486757 14747 ± 2558 3206
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Data presented as mean ± SEM. Ki values represent the inhibitory constant, a measure of

binding affinity. A lower Ki value indicates a higher binding affinity.[2]

In addition to the opioid receptor family, SCH 486757 was evaluated against a broader panel of

receptors and ion channels by MDS Pharma Services.[2] The compound was tested at a

concentration of 10 μM and did not exhibit significant affinity (defined as greater than 50%

inhibition) for any of the other targets in the screen, indicating a high degree of selectivity for

the NOP receptor.[2]

Signaling Pathway
Activation of the NOP receptor by an agonist like SCH 486757 initiates a signaling cascade

primarily through the Gαi/o subunit of the G-protein. This leads to the inhibition of adenylyl

cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, the Gβγ

subunit can modulate ion channel activity, leading to the activation of inwardly rectifying

potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. These

events collectively hyperpolarize the neuron, reducing its excitability and inhibiting

neurotransmitter release. The NOP receptor can also signal through MAPK pathways and

undergo desensitization via β-arrestin recruitment.[1][6][7][8]
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Experimental Protocols
The cross-reactivity of SCH 486757 was determined using a competitive radioligand binding

assay. Below is a detailed methodology representative of the key experiments cited.

Objective: To determine the binding affinity (Ki) of SCH 486757 for the human NOP, MOP, KOP,

and DOP receptors.

Materials:

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing

the cloned human NOP, MOP, KOP, or DOP receptors.[2]

Radioligand: [³H]diprenorphine (for MOP, KOP, DOP) or [¹²⁵I]Nociceptin/Orphanin FQ (for

NOP).[2]

Test Compound: SCH 486757.

Non-specific Binding Control: Naloxone (for MOP, KOP, DOP) or unlabeled

Nociceptin/Orphanin FQ (for NOP).

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

Filtration Plates: 96-well glass fiber filter plates (e.g., GF/C), pre-soaked in 0.5%

polyethyleneimine (PEI).

Scintillation Fluid.

Microplate Scintillation Counter.

Procedure:

Membrane Preparation:

Thaw the frozen cell membrane aliquots on ice.
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Homogenize the membranes in ice-cold assay buffer.

Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA

assay).

Dilute the membrane preparation to the desired final concentration in the assay buffer.

Assay Setup:

Perform the assay in a 96-well plate format in triplicate.

Total Binding: Add assay buffer, diluted membrane preparation, and the specific

radioligand at a concentration near its Kd.

Non-specific Binding: Add assay buffer, diluted membrane preparation, the specific

radioligand, and a high concentration of the non-specific binding control.

Competition Binding: Add assay buffer, diluted membrane preparation, the specific

radioligand, and varying concentrations of SCH 486757 (typically ranging from 10⁻¹¹ M to

10⁻⁵ M).

Incubation:

Incubate the plates at room temperature (e.g., 25°C) for 60-90 minutes to allow the

binding to reach equilibrium.

Filtration:

Rapidly terminate the binding reaction by filtering the contents of each well through the

pre-soaked glass fiber filter plates using a vacuum manifold.

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

Detection:

Dry the filter plates.

Add scintillation fluid to each well.
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Quantify the bound radioactivity using a microplate scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total

binding.

Plot the percentage of specific binding as a function of the logarithm of the competitor

(SCH 486757) concentration.

Determine the IC50 value (the concentration of SCH 486757 that inhibits 50% of the

specific binding of the radioligand) by non-linear regression analysis.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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